5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid
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Overview
Description
5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetic acid, followed by cyclization to form the imidazo[4,3-b][1,3]thiazole ring system. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted imidazo[4,3-b][1,3]thiazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the bromine atom and the heterocyclic structure enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid: Similar structure but with the bromine atom at a different position.
Thiazole-5-carboxylic acid derivatives: Compounds with variations in the thiazole ring and carboxylic acid group.
Uniqueness
5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H3BrN2O2S |
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Molecular Weight |
247.07 g/mol |
IUPAC Name |
5-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O2S/c7-6-8-3(5(10)11)4-9(6)1-2-12-4/h1-2H,(H,10,11) |
InChI Key |
ANMCFWAAEKLQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(N=C(N21)Br)C(=O)O |
Origin of Product |
United States |
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